molecular formula C11H21N B13177950 1-(2-Ethylcyclohexyl)cyclopropan-1-amine

1-(2-Ethylcyclohexyl)cyclopropan-1-amine

Cat. No.: B13177950
M. Wt: 167.29 g/mol
InChI Key: MVWYLHWQWXPDGM-UHFFFAOYSA-N
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Biological Activity

1-(2-Ethylcyclohexyl)cyclopropan-1-amine is a cyclic amine compound notable for its unique structural features, combining cyclopropane and cyclohexane moieties. This configuration suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H19N
  • Structure : The compound consists of a cyclopropane ring attached to a cyclohexyl group, which influences its steric and electronic characteristics.

Table 1: Structural Comparison with Related Compounds

Compound NameStructure TypeUnique Features
2-Ethylcyclohexan-1-amineCyclic AmineLarger ring structure may influence reactivity
CyclopropanamineCyclopropane-basedSimpler structure; less steric hindrance
PiperidineSaturated Nitrogen RingKnown for diverse biological activities
2-Ethylcyclopropan-1-amineCyclopropane-basedSmaller size; different reactivity profile

Biological Activity

Research has indicated that this compound exhibits significant biological activity, particularly in the context of its interaction with various receptors and enzymes.

The compound's mechanism involves interactions with specific molecular targets, including:

  • Enzyme Inhibition : It may inhibit enzymes by binding to their active sites, preventing substrate access.
  • Receptor Binding : The compound can interact with cellular receptors, modulating signal transduction pathways associated with various physiological processes.

Pharmacological Studies

Several studies have explored the pharmacological effects of this compound:

  • Dopaminergic Activity : Preliminary findings suggest that this compound may interact with dopamine receptors (D2 and D3), influencing dopaminergic signaling pathways. Its structural similarity to known dopamine agonists implies potential use in treating disorders like schizophrenia or Parkinson's disease .
  • Neuroprotective Effects : In vitro studies using neuronal cell lines have shown that this compound can enhance cell viability under oxidative stress conditions. This suggests a role in neuroprotection, potentially through antioxidant mechanisms .
  • Impact on Calcium Signaling : Research indicates that the compound may increase intracellular calcium levels in certain cell types, which could activate signaling pathways related to cell survival and proliferation .

Case Study 1: Neuroprotective Properties

A study investigated the effects of this compound on PC12 cells subjected to oxygen-glucose deprivation (OGD). The results demonstrated that treatment with the compound significantly improved cell viability and reduced markers of oxidative stress, indicating its potential as a neuroprotective agent .

Case Study 2: Dopaminergic Modulation

Another research effort focused on the binding affinities of this compound at D2 and D3 dopamine receptors. The findings suggested that the compound exhibits moderate affinity for these receptors, supporting its potential application in managing dopaminergic-related conditions .

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

1-(2-ethylcyclohexyl)cyclopropan-1-amine

InChI

InChI=1S/C11H21N/c1-2-9-5-3-4-6-10(9)11(12)7-8-11/h9-10H,2-8,12H2,1H3

InChI Key

MVWYLHWQWXPDGM-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1C2(CC2)N

Origin of Product

United States

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